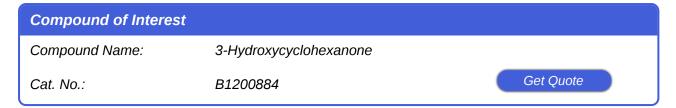


Spectroscopic Profile of 3-Hydroxycyclohexanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3- Hydroxycyclohexanone** (CAS No: 823-19-8), a versatile organic compound with applications in various synthetic and biological contexts. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural characterization of **3-Hydroxycyclohexanone** is primarily achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-Hydroxycyclohexanone**.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the available proton chemical shift data.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
H on C-3 (CH-OH)	4.19	multiplet
Methylene Protons	2.0	-
Hydroxyl Proton (-OH)	Variable	broad singlet

Note: The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature.

¹³C NMR Data

The carbon NMR spectrum identifies the different carbon environments within the molecule. The carbonyl carbon is a key diagnostic signal.

Carbon Assignment	Chemical Shift (δ) ppm	
C=O (C-1)	210.61[1]	
C-2	Data not available	
C-3 (CH-OH)	Data not available	
C-4	Data not available	
C-5	Data not available	
C-6	Data not available	

Note: While a full experimental ¹³C NMR dataset is not publicly available in the cited sources, the carbonyl signal is a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxycyclohexanone** highlights its key functional groups: the hydroxyl (-OH) and carbonyl (C=O) groups.



Frequency Range (cm ⁻¹)	Assignment	Description
3300-3450	O-H Stretch	Broad signal characteristic of a hydroxyl group involved in hydrogen bonding.[2]
~2931	C-H Stretch	Absorption from the alkyl C-H bonds in the cyclohexane ring.
~1655	C=O Stretch	Strong absorption characteristic of a ketone carbonyl group within a six- membered ring.[2]
1384-1196	Fingerprint Region	Various C-C and C-O skeletal vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **3-Hydroxycyclohexanone**.

m/z	lon	Notes
114	[M]+	Molecular ion peak, corresponding to the molecular weight of C ₆ H ₁₀ O ₂ .
96	[M-H ₂ O] ⁺	Result of the loss of a water molecule from the molecular ion.[1]
86	[M-CO] ⁺	Result of the loss of carbon monoxide from the molecular ion.
43	[CH₃CO]+	Often the base peak, corresponding to the acetyl fragment.



Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3-Hydroxycyclohexanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
 Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation:
 - Liquid Sample: If 3-Hydroxycyclohexanone is in a liquid state, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Solid Sample: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.



- Background Scan: Perform a background scan with the empty salt plates or a pure KBr pellet to record the background spectrum.
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

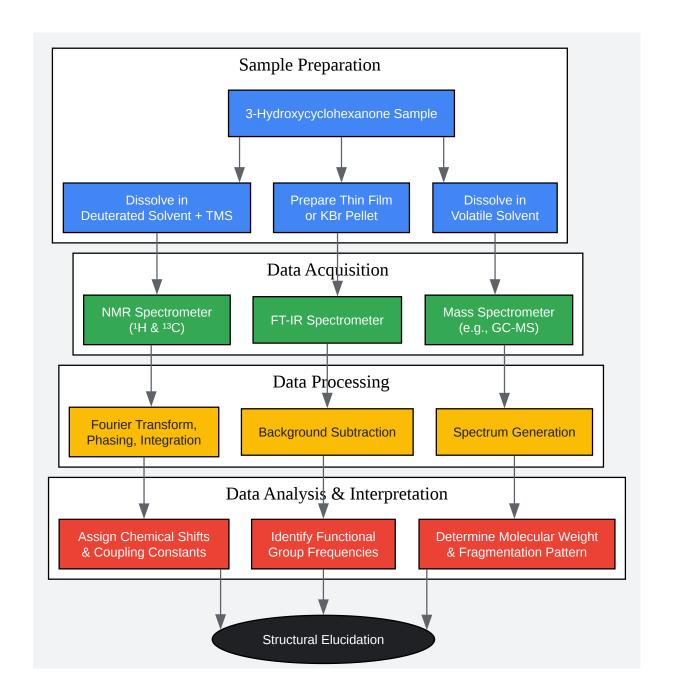
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of 3-Hydroxycyclohexanone (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
 - o Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu) to detect the molecular ion and key fragments.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Common fragments for hydroxy ketones include losses of water and carbon monoxide.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **3-Hydroxycyclohexanone**.





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Caption: General workflow for the spectroscopic analysis of **3-Hydroxycyclohexanone**.

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References

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